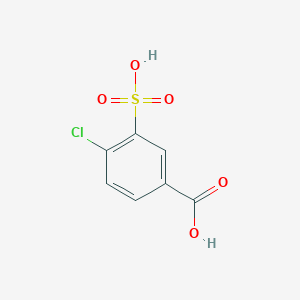

4-Chloro-3-sulfobenzoic acid

Description

Contextualization within Aromatic Sulfonic Acids

Aromatic sulfonic acids are a class of organosulfur compounds characterized by a sulfonic acid group (-SO₃H) attached directly to an aromatic ring. britannica.com These compounds are strong acids, with an acidity comparable to sulfuric acid. byjus.comthieme-connect.de A key feature of the sulfonic acid group is its ability to significantly increase the water solubility of the parent aromatic molecule. britannica.combyjus.com

Generally, aromatic sulfonic acids are synthesized through a process called sulfonation, which involves treating an aromatic compound with concentrated sulfuric acid, often with added sulfur trioxide (oleum). britannica.com This class of compounds is of great importance in industrial and laboratory settings. They serve as crucial intermediates in the synthesis of a wide range of products, including water-soluble dyes, detergents, and pharmaceuticals. byjus.comresearchgate.net Furthermore, their strong acidic nature makes them effective catalysts in various organic reactions such as esterification and dehydration. thieme-connect.de

4-Chloro-3-sulfobenzoic acid is a specific example of this class, being a derivative of benzenesulfonic acid. It possesses the characteristic strong acidity and potential for high water solubility associated with aromatic sulfonic acids, while its additional chloro and carboxylic acid functionalities provide further reaction sites, making it a versatile reagent in organic synthesis.

Academic Significance and Research Landscape

The academic significance of this compound lies primarily in its role as a specialized chemical intermediate. It is not typically an end-product but rather a precursor used in the construction of more complex molecules. Research involving this compound often focuses on its synthetic utility and its incorporation into larger molecular frameworks.

One documented application is its use in the preparation of pyridinylbiphenylcarboxamide derivatives, which have been investigated for potential use as nervous system agents. chemicalbook.comguidechem.com The compound also appears in synthetic pathways related to pharmacologically relevant molecules; for instance, it is listed as an impurity of Bumetanide. aksci.comchemexpress.cn Its precursor, 4-chloro-3-(chlorosulfonyl)benzoic acid, is a key intermediate in the synthesis of diuretics like indapamide. scbt.com The hydrolysis of this precursor directly yields this compound.

The synthesis of this compound itself is a subject of research. One route involves the hydrolysis of 4-chloro-3-(chlorosulfonyl)benzoic acid. Another reported method involves a Sandmeyer-type reaction where a diazo-compound, derived from 2-amino-5-chlorobenzenesulfonic acid (AMBSA), is treated with cuprous chloride (Cu₂Cl₂) in hydrochloric acid. rsc.org Research has also explored its behavior in condensation reactions, where it has been isolated as a triethylammonium (B8662869) salt after purification processes. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 755698-62-5 bldpharm.compharmaffiliates.coma2bchem.com |

| Molecular Formula | C₇H₅ClO₅S chemicalbook.combldpharm.coma2bchem.com |

| Molecular Weight | 236.63 g/mol chemicalbook.combldpharm.comncats.io |

| Appearance | White to Off-White Solid chemicalbook.com |

| Melting Point | 241 - 244°C chemicalbook.com |

| Solubility | Slightly soluble in DMSO and Methanol chemicalbook.com |

| pKa (Predicted) | -1.51 ± 0.30 guidechem.com |

| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5ClO5S |

|---|---|

Molecular Weight |

236.63 g/mol |

IUPAC Name |

4-chloro-3-sulfobenzoic acid |

InChI |

InChI=1S/C7H5ClO5S/c8-5-2-1-4(7(9)10)3-6(5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13) |

InChI Key |

WKRRNYRCYXPKBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3 Sulfobenzoic Acid

Direct Synthesis Routes

Direct synthesis methods for 4-chloro-3-sulfobenzoic acid offer a more controlled approach to its production. These routes are often preferred for obtaining the compound in higher purity and yield.

Hydrolysis of 4-Chloro-3-chlorosulfonylbenzoic Acid

A primary and well-established method for synthesizing this compound is through the hydrolysis of 4-chloro-3-chlorosulfonylbenzoic acid. vulcanchem.com This reaction is typically straightforward, involving the treatment of the chlorosulfonyl precursor with water. The highly reactive chlorosulfonyl group (-SO₂Cl) readily reacts with water to form the corresponding sulfonic acid (-SO₃H) and hydrochloric acid.

The synthesis of the starting material, 4-chloro-3-chlorosulfonylbenzoic acid, is itself a critical step. It is commonly prepared by the reaction of 4-chlorobenzoic acid with chlorosulfonic acid. google.com The conditions for this initial reaction, such as temperature and reaction time, can be controlled to maximize the yield of the desired chlorosulfonated product. For instance, one procedure involves heating a mixture of 4-chlorobenzoic acid and chlorosulfonic acid. google.com

| Reactant 1 | Reactant 2 | Product |

| 4-Chloro-3-chlorosulfonylbenzoic acid | Water | This compound |

Pathways from Diazonium Sulfonates

Another direct synthetic approach involves the use of diazonium salts. Specifically, a benzene (B151609) diazonium sulfonate, derived from 2-amino-5-methyl-benzenesulfonic acid (AMBSA), can be used to produce this compound. rsc.orgresearchgate.net This process involves the diazotization of the amino sulfonic acid, followed by a Sandmeyer-type reaction where the diazonium group is replaced by a chlorine atom. In one documented synthesis, the diazo-compound was suspended in hydrochloric acid with a copper(I) chloride catalyst and stirred at a moderate temperature to yield the target compound. rsc.orgresearchgate.net

Formation as a Byproduct in Related Aromatic Functionalization Reactions

This compound can also be formed as a byproduct in various aromatic functionalization reactions. rsc.org For example, during the synthesis of 3,4-disulfobenzoic acid (DSBA) through the oxidation of 4-methyl-1,2-benzenedisulfonic acid (BMDSA), this compound has been identified as a byproduct. rsc.org The presence of this byproduct was confirmed by comparing its 1H NMR spectrum with that of an independently synthesized sample of this compound. rsc.org

Similarly, in the purification of condensation products from reactions involving p-aminobenzoic acid and chlorination products of DSBA, this compound has been isolated as a major product alongside p-aminobenzoic acid. rsc.orgresearchgate.net

Optimization of Synthetic Pathways for Research Scale

For research-scale synthesis, the optimization of reaction conditions is crucial to maximize yield and purity while ensuring safety and efficiency. This can involve adjusting various parameters such as temperature, reaction time, solvent, and catalyst concentration.

In the context of the hydrolysis of 4-chloro-3-chlorosulfonylbenzoic acid, while ambient temperatures (20–25°C) are sufficient, elevated temperatures (40–50°C) can accelerate the process without significantly compromising the purity of the final product.

For syntheses involving multiple steps, such as those starting from 4-chlorobenzoic acid, optimizing the initial chlorosulfonation step is key. This includes controlling the temperature to minimize side reactions like over-sulfonation or decomposition.

When this compound is a byproduct, optimization might focus on either minimizing its formation to improve the yield of the desired product or, conversely, adjusting conditions to favor its formation if it becomes the target compound. The choice of purification techniques, such as flash chromatography, is also a critical aspect of optimization at the research scale to isolate the pure compound from complex reaction mixtures. rsc.orgresearchgate.net

| Parameter | Condition | Effect |

| Temperature (Hydrolysis) | 40-50°C | Accelerates reaction rate |

| Catalyst (Diazonium Route) | Copper(I) chloride | Facilitates chlorine substitution |

| Purification Method | Flash Chromatography | Isolates pure product |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Sulfobenzoic Acid

Reactions of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a strong acid moiety that influences the compound's solubility in aqueous media. smolecule.com Its reactivity is central to the synthesis of various derivatives.

One of the primary reactions of the sulfonic acid group is its conversion to a sulfonyl chloride (-SO₂Cl). This transformation is typically achieved by reacting the sulfonic acid with chlorinating agents like thionyl chloride or phosphorus pentachloride. libretexts.org The resulting 4-chloro-3-chlorosulfonylbenzoic acid is a highly reactive intermediate, particularly useful for introducing the sulfamoyl group. For instance, the reaction of 4-chloro-3-chlorosulfonylbenzoic acid with ammonia (B1221849) yields 4-chloro-3-sulfamoylbenzoic acid. google.com

Conversely, the sulfonic acid group can be formed via the hydrolysis of a sulfonyl chloride. The hydrolysis of 4-chloro-3-chlorosulfonylbenzoic acid readily produces 4-chloro-3-sulfobenzoic acid. vulcanchem.com Research has also shown that under certain conditions, the sulfonic acid group can be oxidized when treated with strong oxidizing agents. smolecule.com

| Reaction | Reagent(s) | Product | Significance |

| Chlorination | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 4-Chloro-3-chlorosulfonylbenzoic acid | Forms a reactive intermediate for further synthesis. libretexts.org |

| Hydrolysis | Water (H₂O) | This compound | A key step in the synthesis of the title compound from its sulfonyl chloride precursor. vulcanchem.com |

| Ammonolysis (of sulfonyl chloride) | Ammonia (NH₃) | 4-Chloro-3-sulfamoylbenzoic acid | Synthesis of sulfonamide derivatives. google.com |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) of this compound can undergo typical reactions such as conversion to acid chlorides, esters, and amides. libretexts.orgontosight.ai

The formation of an acyl chloride is a common transformation, enhancing the reactivity of the carboxyl group. libretexts.org Studies have shown that chlorinating agents can convert both the sulfonic acid and carboxylic acid groups simultaneously, leading to the formation of 4-chloro-3-chlorosulfonylbenzoyl chloride. rsc.orgrsc.org This dual-functionalized intermediate is highly reactive.

The carboxylic acid functionality is essential for its use as a precursor in the synthesis of more complex molecules. For example, it is a key component in the preparation of pyridinylbiphenylcarboxamide derivatives, which are investigated as potential agents for the nervous system. chemicalbook.comchemicalbook.com This synthesis involves the formation of an amide bond, a characteristic reaction of the carboxylic acid group, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

| Reaction Type | Reagent(s)/Conditions | Product Type | Example Application |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acyl Chloride | Intermediate for amide or ester synthesis. libretexts.org |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Carboxamide | Preparation of pyridinylbiphenylcarboxamide derivatives. libretexts.orgchemicalbook.comchemicalbook.com |

| Esterification | Alcohol, Acid Catalyst | Ester | General carboxylic acid reaction. libretexts.org |

Aromatic Ring Reactivity and Substitution Patterns

The benzene (B151609) ring of this compound is substituted with three electron-withdrawing groups (-Cl, -COOH, -SO₃H). This configuration renders the aromatic ring significantly electron-poor and thus deactivated towards electrophilic aromatic substitution. rsc.orgrsc.org

Despite this deactivation, substitution can occur. The directing effects of the existing substituents play a crucial role. The sulfonic acid and carboxylic acid groups are meta-directing, while the chloro group is ortho-, para-directing. In one documented instance, the chlorination of 1,2-disulfobenzoic acid resulted in the formation of this compound, indicating that substitution in the aromatic ring is possible. rsc.orgrsc.org The high density of electron-withdrawing groups can also make the ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (like the chloro group) on the ring. smolecule.comrsc.org The reaction is facilitated by the ability of the electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex.

| Position | Substituent | Directing Effect (for Electrophilic Substitution) |

| 1 | -COOH | meta-directing, deactivating |

| 3 | -SO₃H | meta-directing, deactivating |

| 4 | -Cl | ortho-, para-directing, deactivating |

Hydrolytic Transformations of Related Precursors

Hydrolysis is a key reaction in the synthesis of this compound from its precursors. The most common synthetic route involves the hydrolysis of 4-chloro-3-chlorosulfonylbenzoic acid.

This precursor is synthesized by reacting 4-chlorobenzoic acid with chlorosulfonic acid. google.com The subsequent hydrolysis of the chlorosulfonyl (-SO₂Cl) group to a sulfonic acid (-SO₃H) group is typically conducted under controlled aqueous conditions. vulcanchem.com

A more complex hydrolytic pathway involves the precursor 4-chloro-3-chlorosulfonylbenzoyl chloride. rsc.orgrsc.org In this case, treatment with water first hydrolyzes the more reactive benzoyl chloride group to a carboxylic acid, yielding 4-chloro-3-chlorosulfonylbenzoic acid. Further hydrolysis then converts the chlorosulfonyl group to the sulfonic acid, resulting in the final product, this compound. rsc.orgrsc.org

Synthetic Pathway via Hydrolysis:

Chlorosulfonation: 4-Chlorobenzoic acid is reacted with chlorosulfonic acid to produce 4-chloro-3-chlorosulfonylbenzoic acid. google.com

Hydrolysis: 4-chloro-3-chlorosulfonylbenzoic acid is treated with water to hydrolyze the sulfonyl chloride group, yielding this compound. vulcanchem.com

This multi-step process highlights the importance of hydrolytic transformations in the controlled synthesis of this multifunctional aromatic compound.

Derivatization Strategies and Advanced Synthetic Applications

Synthesis of Sulfamoyl Derivatives (e.g., 4-Chloro-3-sulfamoylbenzoic Acid)

A primary derivatization route for 4-chloro-3-sulfobenzoic acid involves the conversion of its sulfonyl group into a sulfamoyl group, yielding 4-chloro-3-sulfamoylbenzoic acid. This transformation is typically achieved by first converting the sulfonic acid to a more reactive sulfonyl chloride, followed by reaction with ammonia (B1221849).

The initial step is the preparation of 4-chloro-3-chlorosulfonylbenzoic acid. This is commonly accomplished by reacting 4-chlorobenzoic acid with chlorosulfonic acid. google.com The resulting 4-chloro-3-chlorosulfonylbenzoic acid is a key intermediate.

The subsequent reaction of 4-chloro-3-chlorosulfonylbenzoic acid with ammonia or its equivalents produces 4-chloro-3-sulfamoylbenzoic acid. google.com This amination can be carried out using various forms of ammonia, such as liquid ammonia, concentrated ammonium (B1175870) hydroxide (B78521), or gaseous ammonia in an organic solvent. google.com For instance, the sulfonic acid chloride can be added to liquid ammonia with subsequent removal of excess ammonia by heating. google.com Another method involves the hydrolysis of a methyl ester precursor, methyl-4-chloro-3-sulfamoylbenzoate, using a base like lithium hydroxide in a solvent mixture of tetrahydrofuran (B95107) and water. chemicalbook.com

This sulfamoyl derivative is a significant compound, notably used in the synthesis of pharmaceuticals. synzeal.com

Table 1: Synthesis Methods for 4-Chloro-3-sulfamoylbenzoic Acid

| Precursor | Reagents | Key Steps | Reference |

|---|---|---|---|

| 4-Chlorobenzoic acid | 1. Chlorosulfonic acid2. Ammonia (liquid or concentrated) | 1. Chlorosulfonation2. Amination | google.com |

Functionalization for Complex Molecule Synthesis (e.g., Pyridinylbiphenylcarboxamide Derivatives)

This compound is a valuable starting material for the synthesis of more complex molecules, including pyridinylbiphenylcarboxamide derivatives, which are investigated as agents for the nervous system. chemicalbook.comcymitquimica.com The synthetic utility of this compound in this context lies in its ability to be incorporated into larger molecular scaffolds through reactions involving its carboxylic acid or sulfonic acid functionalities.

While specific pathways for the synthesis of pyridinylbiphenylcarboxamide derivatives directly from this compound are proprietary or detailed in specific patents, the general approach involves multi-step syntheses where the structural features of this compound are essential for building the final complex molecule.

Development as Monomers for Polymeric Materials (e.g., Poly-1,2-disulfonimides)

The unique structure of sulfobenzoic acids, including derivatives of this compound, makes them potential monomers for the development of advanced polymeric materials. Specifically, there is interest in creating poly-1,2-disulfonimides for applications such as high-performance diffusion membranes for gas separation. researchgate.net

Research into the synthesis of aromatic 1,2-disulfonimides has explored the use of related compounds. For example, attempts to synthesize 1,2-disulfonylchloride-benzoic acid through the chlorination of 3,4-disulfobenzoic acid (DSBA) unexpectedly yielded this compound. rsc.org This highlights the reactivity of the aromatic ring and the directing effects of the existing substituents. The formation of poly-1,2-disulfonimides is proposed to enhance the selective transport properties of the resulting polymer membranes. researchgate.net

General Methodological Approaches to Derivatization in Research (e.g., solvent effects, catalysis, microwave assistance, exemplified by related sulfonyl chlorides)

The derivatization of sulfonyl chlorides, the activated form of sulfobenzoic acids, is subject to various methodological improvements to enhance efficiency and yield. These approaches are broadly applicable to compounds like 4-chloro-3-chlorosulfonylbenzoic acid.

Solvent Effects: The choice of solvent can influence the reaction rate and outcome. Reactions are often carried out in aprotic solvents like dichloromethane (B109758) or toluene. google.comscielo.br

Catalysis: Lewis acids can be used to catalyze derivatization reactions. science.gov For sulfonylation reactions, catalysts like dibutyltin (B87310) oxide have been used under solvent-free conditions for regioselective derivatization. mdpi.com Solid supports with catalytic activity, such as florisil (B1214189) and montmorillonite (B579905) K10, have also been shown to enhance the synthesis of sulfonamides from sulfonyl chlorides, often reducing reaction times and increasing yields. scielo.br

Microwave Assistance: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For the synthesis of sulfonamides, microwave irradiation can significantly shorten reaction times compared to conventional heating methods and can prevent the formation of by-products. researchgate.netucl.ac.uk This technique offers a more efficient and environmentally friendly approach to derivatization. scielo.br

Table 2: Methodological Enhancements in Sulfonyl Chloride Derivatization

| Method | Description | Advantages | Example Application |

|---|---|---|---|

| Solid-Support Catalysis | Use of solid materials like florisil or montmorillonite K10 to catalyze the reaction. | Increased yields, reduced reaction times, easy separation of catalyst. | Synthesis of sulfonamide derivatives. scielo.br |

| Microwave Assistance | Application of microwave irradiation to provide energy for the reaction. | Drastically reduced reaction times, improved yields, fewer by-products. | Synthesis of sulfonamides from sulfonic acids. researchgate.net |

| Lewis Acid Catalysis | Use of Lewis acids to activate substrates. | Can enable reactions that are otherwise difficult and can introduce stereocontrol. | Asymmetric synthesis. science.gov |

Analytical Derivatization Applications Utilizing Related Sulfobenzoic Acid Scaffolds

Sulfobenzoic acid scaffolds are employed in analytical chemistry as derivatizing agents to enhance the detection and separation of various analytes. Derivatization can improve properties such as volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for UV-Vis or fluorescence detection in high-performance liquid chromatography (HPLC). weber.huwiley.com

For instance, 2-sulfobenzoic acid cyclic anhydride (B1165640) has been used as a reactive group in derivatization methods. researchgate.net The introduction of a charged group, such as a sulfonic acid, can be used to create "charge-switched" derivatives. This strategy has been applied to lipids, converting them into negative-ion-mode detectable species for mass spectrometry, which improves ionization efficiency and analytical sensitivity. Related structures are also used to label glycans for analysis by capillary electrophoresis, liquid chromatography, and mass spectrometry. google.com These derivatization techniques are crucial for bioanalysis, allowing for the sensitive quantification of compounds in complex biological matrices. wiley.com

Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation. Different spectroscopic methods provide complementary information, which, when combined, allows for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR Findings: In a study detailing the synthesis of various aromatic compounds, 4-Chloro-3-sulfobenzoic acid (CSBA) was synthesized and its structure was confirmed using ¹H NMR spectroscopy. rsc.org The spectrum, recorded in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, revealed distinct signals for the aromatic protons. rsc.orgrsc.orgrsc.org The observed chemical shifts (δ) are consistent with the substituted benzene (B151609) ring structure, where the electron-withdrawing sulfonic acid and chloro groups influence the positions of the proton signals. rsc.orgresearchgate.net

A summary of the reported ¹H NMR spectral data for this compound is presented below. rsc.org

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.46 | d | 2.50 |

| H-5 | 7.86 | dd | J₁=8.46, J₂=2.4 |

| H-2 | 7.52 | d | 8.48 |

Data acquired in DMSO-d₆ solvent.

¹³C NMR Findings: Complementing the proton data, ¹³C NMR provides information about the carbon skeleton of the molecule. Research has also documented the ¹³C NMR spectrum for this compound, providing further structural confirmation. rsc.org The chemical shifts are indicative of the carboxylic acid carbon, the carbons attached to the chloro and sulfo groups, and the other aromatic carbons.

The ¹³C NMR spectral data for the related compound 3,4-disulfobenzoic acid in D₂O shows signals at δ 129.9, 131.5, 132.8, 139.3, 140.0, 141.8, and 173.6 ppm. rsc.org

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, key characteristic absorption bands are expected for the O-H of the carboxylic acid, the C=O (carbonyl) group, the S=O bonds of the sulfonic acid group, and the C-Cl bond.

While a specific, complete FT-IR spectrum for this compound is not detailed in the searched literature, data from analogous compounds provide insight into the expected absorption frequencies. For instance, the FT-IR spectrum of a related sulfonyl chloride derivative, 2,6-dichloro-3-chlorosulfonyl-benzoic acid, shows a strong C=O stretching vibration around 1700 cm⁻¹ and S=O stretches between 1360–1180 cm⁻¹. The presence of a sulfonic acid group is typically indicated by vibrations in the 1219 cm⁻¹ region. rsc.org

| Functional Group | Expected Vibration | Approximate Wavenumber (cm⁻¹) | Reference Compound |

| Carboxylic Acid (C=O) | Stretch | ~1700 | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid |

| Sulfonic Acid (S=O) | Asymmetric & Symmetric Stretch | 1360–1180 | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid |

| Sulfonic Acid (S=O) | Stretch | ~1219 | 2-diazonium-5-methyl-sulfonate rsc.org |

| Aromatic Ring (C-H) | Bending | ~825 | 4-methyl-1,2-benzenedisulfonimide rsc.org |

Chromatographic Separation and Purity Assessment

Chromatography is indispensable for separating a target compound from reaction byproducts, starting materials, and other impurities, thereby allowing for its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of non-volatile compounds. In the context of this compound and its derivatives, reverse-phase (RP) HPLC is a common method. A study on the related compound, 4-Chloro-3-(chlorosulphonyl)benzoic acid, utilized an RP-HPLC method for its analysis. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.comsielc.com The purity of a similar compound, 4-Chloro-3-sulfamoylbenzoic acid, is often confirmed to be ≥98.0% by HPLC analysis. vwr.comthermofisher.com

A typical HPLC method for analyzing compounds of this class involves the following components: sielc.comsielc.com

| Parameter | Description |

| Column | Newcrom R1 or a standard C18 reverse-phase column. sielc.comsielc.com |

| Mobile Phase | A mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution, often containing an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.comsielc.com |

| Detection | UV detection is commonly used, with wavelengths set to capture the aromatic nature of the compound (e.g., 200 nm and 220 nm). researchgate.net |

Flash chromatography, a lower-pressure variant of column chromatography, has also been successfully used to purify this compound, employing a hexane/acetone mobile phase with 0.1% acetic acid. rsc.orgrsc.org

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically under 2 µm) and higher pressures. This results in significantly faster analysis times and improved resolution. For compounds like this compound, methods can be transferred from HPLC to UHPLC by using columns with smaller particles (e.g., 3 µm) for faster applications. sielc.comsielc.comsielc.com

A detailed RP-UHPLC method was developed for the analysis of various lipids derivatized with 3-(chlorosulfonyl)benzoic acid, a structurally related compound. nih.govacs.org The conditions from this method highlight the capabilities of UHPLC for resolving complex mixtures and can be adapted for the analysis of this compound.

| Parameter | Description |

| Column | Acquity UPLC BEH C18 (150 x 2.1 mm, 1.7 µm). nih.govacs.org |

| Mobile Phase | Gradient elution with Phase A: Acetonitrile/Water (6:4, v/v) and Phase B: Isopropanol/Acetonitrile (9:1, v/v), both containing 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid. nih.govacs.org |

| Flow Rate | 0.35 mL/min. nih.govacs.org |

| Column Temperature | 55 °C. nih.govacs.org |

| Advantages | The use of UHPLC significantly reduces analysis time and improves detection limits, making it a powerful tool for purity assessment and quantitative analysis. nih.gov |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the elucidation of molecular structures, providing precise information on the mass-to-charge ratio (m/z) of ions. For a compound like this compound, with a molecular formula of C₇H₅ClO₅S ncats.ionih.gov, mass spectrometry is indispensable for confirming its molecular weight and investigating its fragmentation pathways, which offers deep insights into its structural composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing between compounds with the same nominal mass. For this compound (exact mass: 235.9522), HRMS is crucial for unambiguous identification.

In fragmentation analysis, related sulfonic acid derivatives exhibit characteristic cleavage patterns. For instance, a study using a high-resolution quadrupole–time-of-flight (Q-TOF) mass spectrometer on derivatives of the structurally similar 3-(chlorosulfonyl)benzoic acid identified specific fragment ions provided by the derivatization agent. nih.gov Common fragments included [C₇H₅O₅S]⁻ at m/z 200.99 and [C₆H₄O₃S]⁻ at m/z 155.98. nih.gov These fragments correspond to the sulfobenzoic acid moiety and the subsequent loss of the carboxylic group, respectively. Similar fragmentation behavior, such as the neutral loss of sulfobenzoic acid ([M – 201.99]⁻), was also observed. nih.gov Analysis of the related compound 4-Chloro-3-sulfamoylbenzoic acid has been performed using high-quality, manually curated mass spectral data from a Q Exactive Orbitrap instrument, a high-resolution platform, underscoring the importance of such techniques in characterizing these types of molecules. mzcloud.org

Table 1: Characteristic HRMS Fragments of Related Sulfobenzoic Acid Derivatives

| Fragment Ion Formula | Observed m/z | Description | Source |

|---|---|---|---|

| [C₇H₅O₅S]⁻ | 200.99 | Sulfobenzoic acid moiety | nih.gov |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used for analyzing large or labile molecules. While direct analysis of small molecules like this compound can be challenging, its derivatives are often analyzed to enhance performance, particularly in complex biological samples. Derivatization with reagents containing sulfonic acid groups is a known strategy to improve ionization efficiency and achieve better detection limits. pnas.orgresearchgate.net

A novel derivatization method using the related compound 3-(chlorosulfonyl)benzoic acid was developed for the sensitive analysis of lipids like acylglycerols and sterols. nih.gov The derivatization involves the reaction of the agent with hydroxyl groups on the target analytes, which improves chromatographic performance and ionization efficiency in negative ion mode. nih.gov The optimal reaction yield was achieved with a reaction time of 40 minutes at 60 °C. nih.gov

Similarly, 2-sulfobenzoic acid cyclic anhydride (B1165640) has been used to derivatize peptides and phenols. pnas.orgresearchgate.net This process introduces an aromatic sulfonic acid group, which enhances the signal in negative-ion MALDI-MS. pnas.orgresearchgate.net For example, after derivatization of 4-phenylphenol (B51918) (4PP) with 2-sulfobenzoic anhydride (SBA), a clear peak for the deprotonated product (SB-4PP) was observed at m/z 353.050. researchgate.net This strategy improves detection of analytes that are otherwise difficult to ionize. pnas.orgresearchgate.net

Table 2: MALDI-MS Derivatization Strategies Using Sulfobenzoic Acid Analogs

| Derivatization Reagent | Analyte Class | Purpose | Key Finding | Source |

|---|---|---|---|---|

| 3-(Chlorosulfonyl)benzoic acid | Acylglycerols, Sterols | Improve sensitivity for UHPLC/MS/MS | Optimal derivatization at 60 °C for 40 min; significantly reduces detection limits. | nih.gov |

| 2-Sulfobenzoic acid cyclic anhydride | Peptides | Improve sequence-specific fragmentation | Introduces a sulfonic acid group at the N-terminus, enhancing PSD fragmentation. | pnas.org |

X-ray Crystallography for Solid-State Structure Determination (for related compounds/derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not detailed in the provided context, extensive crystallographic studies have been performed on its close derivatives and related compounds, providing critical insights into molecular conformation, packing, and intermolecular interactions like hydrogen bonding.

For example, the crystal structure of the derivative 4-chloro-3-sulfamoylbenzoic acid (CSBA) has been determined. researchgate.net Analysis of its crystal structure reveals that CSBA molecules form dimers through hydrogen bonds involving their carboxylic acid groups. researchgate.net This understanding of supramolecular synthons is crucial in crystal engineering and designing new multi-component solids. researchgate.net

Further, detailed crystallographic analyses have been conducted on salts formed between 5-sulfosalicylic acid (a hydroxyl derivative of sulfobenzoic acid) and various heterocyclic polyamines. mdpi.com These studies reveal layered structures where anions and cations are linked through extensive hydrogen-bonding networks, often involving water molecules. mdpi.com The investigations provide precise data on bond lengths, angles, and the nature of non-covalent interactions that dictate the crystal packing. mdpi.com Such studies are fundamental to understanding the solid-state properties of this class of compounds. In one case, a derivative of 4-sulfobenzoic acid with copper(II) was found to crystallize in the P-1 space group. ugr.es

Table 3: Example Crystallographic Data for a Related Compound (Copper(II) 4-sulfobenzoate (B1237197) hexahydrate)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.438 |

| b (Å) | 7.2431 |

| c (Å) | 12.088 |

| α (°) | 72.6 |

| β (°) | 77.2 |

| γ (°) | 82.13 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(Chlorosulfonyl)benzoic acid |

| 4-Chloro-3-sulfamoylbenzoic acid (CSBA) |

| 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid |

| 2-Sulfobenzoic acid cyclic anhydride |

| 5-Sulfosalicylic acid |

| 4-Phenylphenol (4PP) |

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Sulfobenzoic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of 4-Chloro-3-sulfobenzoic acid. These calculations provide a detailed picture of the molecule's geometry, including bond lengths and angles. For instance, in related sulfonyl-containing benzoic acid derivatives, the carbon-sulfur bond length is typically around 1.76 Å.

The electronic properties, such as the distribution of electrons within the molecule, are also determined. The sulfonyl (-SO₂-) and carboxylic acid (-COOH) groups are strong electron-withdrawing groups, which significantly influences the electronic environment of the benzene (B151609) ring. researchgate.net This electron deficiency on the aromatic ring is a key characteristic of CSBA. researchgate.net

Conformational Analysis and Intermolecular Interactions

Conformational analysis of this compound reveals the most stable three-dimensional arrangements of the molecule. This analysis is critical for understanding how the molecule interacts with itself and with other molecules. The relative orientations of the carboxylic acid and sulfonic acid groups are of particular interest.

Intermolecular interactions, such as hydrogen bonding, play a significant role in the solid-state structure and properties of CSBA. The presence of both a carboxylic acid and a sulfonic acid group provides ample opportunities for strong hydrogen bond formation. In similar compounds, acid-acid dimers are formed through O-H···O hydrogen bonds. Computational studies can model these interactions to predict the packing of molecules in a crystal lattice and to understand the formation of charge-transfer complexes, which are crucial for the properties of polymers derived from such monomers. rsc.org

Electrostatic Potential and Charge Distribution Studies

Electrostatic potential maps provide a visual representation of the charge distribution around the this compound molecule. These maps are essential for predicting how the molecule will interact with other charged or polar species. The electron-withdrawing nature of the chloro, sulfonyl, and carboxyl groups creates regions of positive and negative electrostatic potential.

Computational methods are used to assess the difference in electronic density and to increase the charge difference, leading to stronger electrostatic forces responsible for intermolecular interactions in polymers. rsc.org The partial positive charge on the sulfonyl sulfur atom makes it a prime site for nucleophilic attack.

Theoretical Reactivity Parameter Analysis

Theoretical reactivity parameters, derived from quantum chemical calculations, offer insights into the chemical behavior of this compound. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to understand the molecule's ability to donate or accept electrons.

The analysis of these parameters helps in predicting the reactivity of CSBA in various chemical reactions. For instance, the strong electrophilic nature of the sulfonyl chloride precursor, which can be formed from CSBA, enables reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonic esters, respectively.

Computational Modeling for Synthetic Pathway Optimization

Computational modeling is a powerful tool for optimizing the synthetic pathways for this compound and its derivatives. By simulating reaction mechanisms and predicting reaction outcomes, chemists can identify the most efficient and highest-yielding synthetic routes.

For example, computational studies can be used to model the sulfonation of chlorobenzoic acid to understand the regioselectivity of the reaction and to predict the major products. aakash.ac.in Similarly, modeling can aid in optimizing the conditions for the conversion of the sulfonic acid group to a sulfonyl chloride, a key intermediate in the synthesis of many pharmaceutical compounds.

Prediction of Macroscopic Properties in Material Science Applications

Computational chemistry plays a vital role in predicting the macroscopic properties of materials derived from this compound, making it a valuable tool in material science. By understanding the molecular-level properties, scientists can forecast the bulk properties of polymers and other materials.

The structural and physical properties of polymers synthesized from monomers related to CSBA can be estimated using computational and theoretical approaches. rsc.org For instance, the correlation between the chemical structure of polyimides and their selective transport properties suggests their potential use in high-performance diffusion membranes. researchgate.net Computational modeling can also predict properties like thermal stability and mechanical strength of such polymers.

Advanced Research Prospects and Future Directions

Development of Novel Synthetic Methodologies

The established synthesis of 4-Chloro-3-sulfobenzoic acid typically involves the electrophilic sulfonation of 4-chlorobenzoic acid. A common method is the direct reaction of 4-chlorobenzoic acid with a strong sulfonating agent, such as chlorosulfonic acid, to yield 4-chloro-3-(chlorosulfonyl)benzoic acid as an intermediate. This intermediate is subsequently hydrolyzed to the desired this compound.

While effective, this traditional approach presents opportunities for innovation, particularly in aligning with the principles of green chemistry and process optimization. Future research is anticipated to focus on several key areas to develop more efficient, safer, and environmentally benign synthetic routes.

Key Research Thrusts for Novel Synthesis:

Alternative Sulfonating Agents: Exploration of solid acid catalysts or milder sulfonating reagents could reduce the reliance on corrosive and hazardous substances like chlorosulfonic acid and oleum.

Solvent-Free and Catalytic Conditions: The development of solvent-free reaction conditions or the use of recyclable catalysts could significantly improve the environmental footprint of the synthesis.

Continuous Flow Technologies: Implementing continuous flow reactors could offer enhanced control over reaction parameters (e.g., temperature, reaction time), improve safety by minimizing the volume of hazardous reagents at any given time, and allow for more efficient and scalable production.

Process Intensification: Research into microwave-assisted or ultrasound-assisted synthesis could shorten reaction times and potentially increase yields.

These prospective methodologies aim to refine the synthesis of this compound, making it more adaptable for high-purity applications while minimizing environmental impact.

| Area of Development | Objective | Potential Advantages |

|---|---|---|

| Greener Reagents | Replace harsh chemicals like chlorosulfonic acid. | Reduced corrosivity, toxicity, and waste generation. |

| Continuous Flow Synthesis | Move from batch to continuous processing. | Improved safety, scalability, and process control. |

| Catalytic Approaches | Utilize solid acid or recyclable catalysts. | Easier product purification and catalyst reuse. |

| Energy-Efficient Methods | Employ microwave or ultrasonic irradiation. | Faster reaction rates and reduced energy consumption. |

Exploration of Advanced Material Applications

The bifunctional nature of this compound, featuring a carboxylic acid group, a sulfonic acid group, and a halogenated aromatic ring, makes it a highly promising building block for advanced materials. Its distinct functional groups can be leveraged to impart specific properties such as acidity, hydrophilicity, proton conductivity, and sites for further chemical modification.

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. ekb.egmdpi.com The properties of MOFs can be precisely tuned by selecting appropriate ligands. ossila.com this compound is an ideal candidate for a bifunctional MOF ligand. The carboxylate group can coordinate with metal centers to form the framework structure, while the sulfonic acid group can project into the pores. researchgate.net This would create MOFs with strong Brønsted acidity, making them suitable for applications in heterogeneous catalysis. researchgate.net Furthermore, the hydrophilic sulfonate groups could enhance water adsorption or facilitate proton conductivity within the framework, opening possibilities for sensors or proton-conducting materials. researchgate.net

| Material Class | Role of Compound | Potential Application | Key Functional Groups |

|---|---|---|---|

| Functional Polymers | Monomer | Proton Exchange Membranes (PEMs) for Fuel Cells | Sulfonic Acid (proton transport), Carboxylic Acid (polymerization) |

| Metal-Organic Frameworks (MOFs) | Bifunctional Ligand | Heterogeneous Catalysis, Proton Conductors | Carboxylic Acid (framework formation), Sulfonic Acid (acidity, conductivity) |

| Surface Modification | Grafting Agent | Functionalization of Surfaces (e.g., for improved biocompatibility) | Carboxylic Acid (attachment), Chloro group (reaction handle) |

Integration with Emerging Analytical Technologies

The detection and quantification of specific molecules, particularly in complex biological or environmental matrices, often benefit from chemical derivatization to enhance analytical performance. A closely related compound, 3-(chlorosulfonyl)benzoic acid, has been successfully developed as a novel charge-switch derivatization agent for the highly sensitive analysis of lipids (such as acylglycerols, sterols, and prenols) using reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS).

This methodology involves reacting the derivatization agent with hydroxyl groups on the target analytes. The reaction introduces a sulfonic acid group, which allows the typically positive-ion mode analytes to be detected with high sensitivity and stability in the negative-ion mode of the mass spectrometer. This "charge-switch" minimizes in-source fragmentation and leads to the formation of diagnostic fragment ions, significantly improving detection limits and selectivity.

Future research could explore adapting this compound for similar roles. The carboxylic acid moiety of this compound could be activated and used to label molecules containing amine or hydroxyl groups, thereby attaching the sulfobenzoic acid tag. This would integrate the compound with advanced analytical platforms like UHPLC-MS/MS for targeted analysis in metabolomics, environmental science, or pharmaceutical quality control.

In-depth Computational Studies of Molecular Interactions

Computational chemistry provides powerful tools to understand and predict the behavior of molecules at an atomic level. For this compound, in-depth computational studies can offer profound insights into its intrinsic properties and its interactions with other molecules, which is crucial for designing new materials and understanding its analytical behavior.

Key Areas for Computational Investigation:

Noncovalent Interactions: The molecule possesses multiple functional groups capable of engaging in a variety of noncovalent interactions. Density Functional Theory (DFT) calculations can be used to study the strength and nature of hydrogen bonding (involving both the sulfonic and carboxylic acid groups), halogen bonding (involving the chlorine atom), and π-stacking interactions of the aromatic ring. Understanding these interactions is fundamental to predicting how the molecule will self-assemble or bind to other substrates.

Solid-State Properties: Computational methods can be employed to predict the crystal structure and solid-state properties of this compound and its derivatives. As demonstrated in studies of related substituted benzoic acids, computational analysis can rationalize and predict the formation of solid solutions and other crystalline behaviors, which is vital for materials science and pharmaceutical applications.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to model the behavior of this molecule in different environments. For example, MD could simulate the conformation and dynamics of polymers incorporating this molecule as a monomer, or model its interaction and orientation within the pores of a Metal-Organic Framework. Such simulations are essential for understanding the mechanisms behind properties like proton conductivity in designed materials.

These computational approaches will be instrumental in guiding the rational design of novel materials and analytical reagents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What is the chemical structure and preferred synthesis route for 4-Chloro-3-sulfobenzoic acid?

- Answer : The compound features a benzoic acid backbone substituted with a chlorine atom at the 4-position and a sulfonic acid group at the 3-position. A validated synthesis route involves the hydrolysis of intermediates like 4-chloro-3-chlorosulfonylbenzoic acid. This intermediate is generated via chlorination of disulfobenzoic acid (DSBA) using PCl₅ in POCl₃, followed by controlled hydrolysis to avoid over-chlorination .

| Key Synthesis Steps | Conditions/Reagents |

|---|---|

| Chlorination of DSBA | PCl₅ in POCl₃, 20 hours, reflux |

| Hydrolysis of chlorosulfonyl intermediate | Ice water, ambient temperature |

Q. What safety protocols are critical when handling this compound in the lab?

- Answer : Researchers must wear protective eyewear, gloves, and lab coats to avoid skin contact. Waste containing this compound should be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination. Proper ventilation is essential during synthesis due to potential toxic gas release (e.g., SO₂ or Cl₂) .

Q. How can crystallographic tools like SHELX aid in structural characterization?

- Answer : The SHELX suite (e.g., SHELXL for refinement) enables precise determination of crystal structures by analyzing X-ray diffraction data. For this compound derivatives, SHELX can resolve bond angles and intermolecular interactions, critical for validating synthetic products. WinGX further supports data processing and visualization .

Advanced Research Questions

Q. How do reaction intermediates impact the yield of this compound?

- Answer : The formation of 4-chloro-3-chlorosulfonylbenzoic acid as an intermediate is crucial. Incomplete hydrolysis or competing side reactions (e.g., over-chlorination) can reduce yield. Kinetic studies using ¹H NMR (e.g., monitoring reaction progress at 20-hour intervals) help optimize conditions and minimize by-products like 3-sulfamoyl-4-chlorobenzoic acid .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Answer : Density-functional theory (DFT), particularly the Colle-Salvetti correlation-energy formula, can predict electron density distribution and local kinetic energy. This aids in understanding reactivity, such as sulfonic acid group participation in hydrogen bonding or electrophilic substitution .

Q. How can analytical discrepancies in NMR spectra of synthetic products be resolved?

- Answer : Contradictions in ¹H NMR signals (e.g., unexpected peaks at δ 7.52–8.46 ppm) may arise from oxidation by-products. Comparative analysis with pure standards (e.g., this compound) and HSQC/HMBC experiments can distinguish between main products and artifacts .

| Common NMR Artifacts | Resolution Strategy |

|---|---|

| Residual solvent peaks | Deuterated solvent calibration |

| Oxidation by-products | Column chromatography purification |

Q. What strategies mitigate conflicts between synthetic efficiency and environmental safety?

- Answer : Green chemistry approaches, such as replacing POCl₃ with less hazardous reagents or optimizing reaction stoichiometry, reduce toxic waste. Lifecycle assessment (LCA) tools can evaluate the environmental footprint of synthesis routes, balancing yield and sustainability .

Methodological Notes

- Synthesis Optimization : Prioritize stepwise chlorination and hydrolysis to avoid side reactions.

- Structural Validation : Combine crystallography (SHELX) with spectroscopic methods (¹H/¹³C NMR, IR) for robust characterization.

- Data Interpretation : Address spectral contradictions by cross-referencing synthetic pathways and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.